![molecular formula C7H10F2O B15305930 [1-(Difluoromethyl)-3-methylidenecyclobutyl]methanol](/img/structure/B15305930.png)
[1-(Difluoromethyl)-3-methylidenecyclobutyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Difluoromethyl)-3-methylidenecyclobutyl]methanol: is a chemical compound with the molecular formula C7H10F2O It is characterized by the presence of a difluoromethyl group and a methylidene group attached to a cyclobutyl ring, along with a methanol functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Difluoromethyl)-3-methylidenecyclobutyl]methanol typically involves the introduction of the difluoromethyl group into the cyclobutyl ring. One common method is the difluoromethylation of cyclobutyl precursors using difluoromethylation reagents. The reaction conditions often include the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired position on the cyclobutyl ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: [1-(Difluoromethyl)-3-methylidenecyclobutyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted cyclobutyl derivatives.
Substitution: Formation of various substituted cyclobutyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(Difluoromethyl)-3-methylidenecyclobutyl]methanol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of difluoromethyl groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways involving fluorinated compounds .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. The presence of the difluoromethyl group can improve the pharmacokinetic properties of drug candidates, such as metabolic stability and bioavailability .
Industry: In the industrial sector, this compound can be used in the development of new materials and agrochemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of various industrial products .
Mecanismo De Acción
The mechanism of action of [1-(Difluoromethyl)-3-methylidenecyclobutyl]methanol involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to target proteins or enzymes. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of metabolic processes .
Comparación Con Compuestos Similares
[1-(Trifluoromethyl)-3-methylidenecyclobutyl]methanol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
[1-(Fluoromethyl)-3-methylidenecyclobutyl]methanol: Contains a fluoromethyl group instead of a difluoromethyl group.
Uniqueness: The presence of the difluoromethyl group in [1-(Difluoromethyl)-3-methylidenecyclobutyl]methanol imparts unique chemical and biological properties compared to its analogs. The difluoromethyl group can enhance metabolic stability and improve binding interactions with biological targets, making this compound particularly valuable in drug discovery and development .
Propiedades
Fórmula molecular |
C7H10F2O |
|---|---|
Peso molecular |
148.15 g/mol |
Nombre IUPAC |
[1-(difluoromethyl)-3-methylidenecyclobutyl]methanol |
InChI |
InChI=1S/C7H10F2O/c1-5-2-7(3-5,4-10)6(8)9/h6,10H,1-4H2 |
Clave InChI |
XRPNQAAGHOOXRZ-UHFFFAOYSA-N |
SMILES canónico |
C=C1CC(C1)(CO)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-N-[(3R,4R)-3-aminooxan-4-yl]-2-(7-methoxynaphthalen-1-yl)acetamide hydrochloride, cis](/img/structure/B15305847.png)
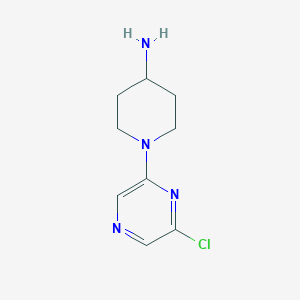
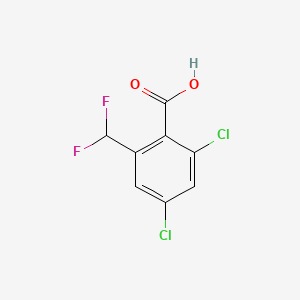
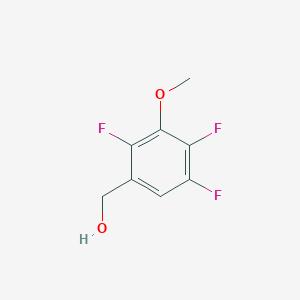


![N-[4-(4-sulfamoylphenyl)phenyl]acetamide](/img/structure/B15305891.png)
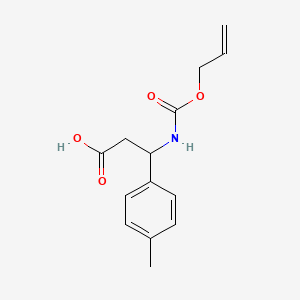



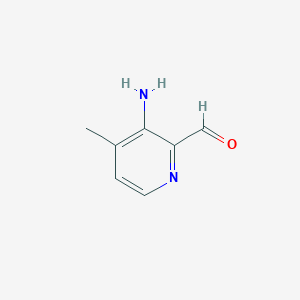
![Tert-butyl 2-{8-azabicyclo[3.2.1]oct-2-en-3-yl}-2-methylpropanoate](/img/structure/B15305925.png)
![[6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine](/img/structure/B15305939.png)
